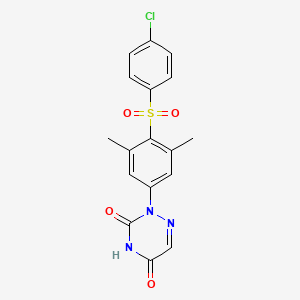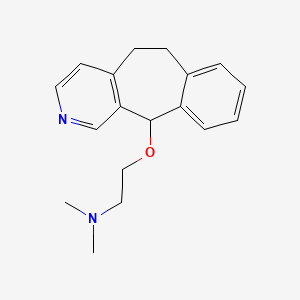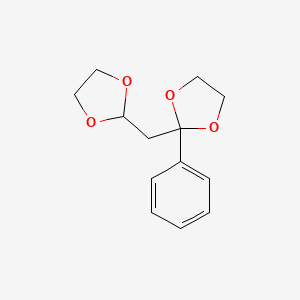
1,4,6,9-Tetrabromdiamantan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,6,9-Tetrabromdiamantan typically involves the bromination of diamantane. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,6,9-Tetrabromdiamantan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form brominated diamantane derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of diamantane or partially brominated diamantane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various brominated and non-brominated diamantane derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,6,9-Tetrabromdiamantan has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other brominated diamantane derivatives and functionalized diamondoid compounds.
Biology: The compound is used in the study of biological interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its unique structural properties.
Industry: It is utilized in the development of advanced materials, such as high-performance polymers and nanomaterials, due to its thermal stability and rigidity.
Wirkmechanismus
The mechanism by which 1,4,6,9-Tetrabromdiamantan exerts its effects depends on its interaction with molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Tetrabromadamantane: Another brominated diamondoid with similar structural properties but different bromination pattern.
1,4,6,9-Tetranitrodiamantane: A nitro derivative of diamantane with distinct chemical reactivity and applications.
1,4,6,9-Tetraiododiamantane: An iodinated analogue with unique properties due to the presence of iodine atoms.
Uniqueness: 1,4,6,9-Tetrabromdiamantan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high reactivity and stability make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H16Br4 |
|---|---|
Molekulargewicht |
503.9 g/mol |
IUPAC-Name |
1,4,6,9-tetrabromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C14H16Br4/c15-11-1-7-8-3-12(16)4-10(14(8,18)5-11)9(2-11)13(7,17)6-12/h7-10H,1-6H2 |
InChI-Schlüssel |
KLLODVWHRAOXCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3CC4(CC5C3(CC1(CC5C2(C4)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



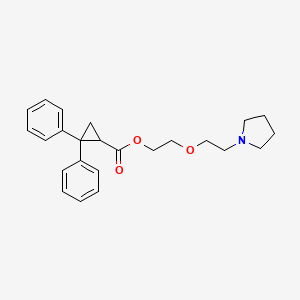
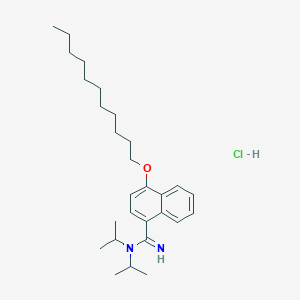
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
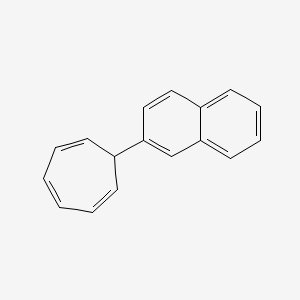
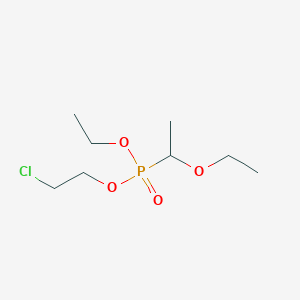
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
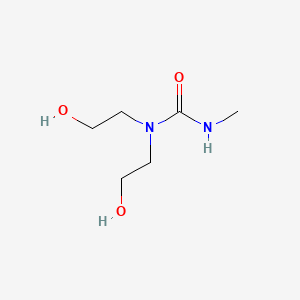
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
